molecular formula C12H11N5O2S2 B2722021 N-((1-phenyl-1H-tetrazol-5-yl)methyl)thiophene-2-sulfonamide CAS No. 941964-33-6

N-((1-phenyl-1H-tetrazol-5-yl)methyl)thiophene-2-sulfonamide

Cat. No. B2722021
CAS RN: 941964-33-6
M. Wt: 321.37
InChI Key: BHRMHJWQQCOMRH-UHFFFAOYSA-N
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Description

“N-((1-phenyl-1H-tetrazol-5-yl)methyl)thiophene-2-sulfonamide” is a complex organic compound that contains a tetrazole moiety. Tetrazoles are a class of nitrogen-containing heterocyclic compounds that have a broad spectrum of applications in organic synthesis, medicinal and coordination chemistry, catalysis, materials science, and more .


Synthesis Analysis

The synthesis of tetrazole derivatives often involves the reaction of a nitrile with an azide, a process known as [2+3]-cycloaddition . In one study, 1,1,1-trifluoro-N-phenylmethanesulfonamide was reacted with bromoacetonitrile to produce N-(cyanomethyl)-1,1,1-trifluoro-N-phenylmethanesulfonamide, which then reacted with sodium azide to give the corresponding [2+3]-cycloaddition product .

Scientific Research Applications

Organic Synthesis

Tetrazoles, including the compound , constitute an important class of nitrogen-containing heterocyclic compounds which attract interest due to their broad spectrum of applications in organic synthesis . They are often used in the synthesis of other complex organic compounds .

Medicinal Chemistry

Tetrazoles have found extensive use in medicinal chemistry. They act as nonclassical bioisosteres of carboxylic acids due to their near pKa values . This property allows medicine molecules to penetrate more easily through cell membranes .

Coordination Chemistry

Tetrazoles are also used in coordination chemistry . Their planar structure favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .

Catalysis

In the field of catalysis, tetrazoles have shown potential. The nitrogen-rich conjugated structure of tetrazoles exhibits both electron-donating and electron-withdrawing properties , making them useful in various catalytic processes .

Materials Science

Tetrazoles are used in materials science due to their unique properties . For example, they have been used in the synthesis of oxacyclic building blocks via highly stereoselective radical cyclization and olefin metathesis reactions .

Corrosion Inhibition

1-Phenyl-1H-tetrazole-5-thiol, a compound similar to the one , is an effective inhibitor of aluminum corrosion in 1M HCl solution . This suggests that “N-((1-phenyl-1H-tetrazol-5-yl)methyl)thiophene-2-sulfonamide” might also have potential applications in corrosion inhibition.

properties

IUPAC Name

N-[(1-phenyltetrazol-5-yl)methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O2S2/c18-21(19,12-7-4-8-20-12)13-9-11-14-15-16-17(11)10-5-2-1-3-6-10/h1-8,13H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHRMHJWQQCOMRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-phenyl-1H-tetrazol-5-yl)methyl)thiophene-2-sulfonamide

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